molecular formula C12H13FO B2685856 (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1934767-33-5

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Cat. No. B2685856
CAS RN: 1934767-33-5
M. Wt: 192.233
InChI Key: NZGXWJUGRHEBJG-UHFFFAOYSA-N
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Description

“(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol” is a chemical compound with the molecular formula C12H13FO . Its IUPAC name is (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol . The compound has a molecular weight of 192.23 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: OCc1ccc(C23CC(F)(C2)C3)cc1 . This notation indicates that the compound contains a phenyl group (c1ccc(cc1)) attached to a methanol group (OC) and a fluorobicyclopentane group (C23CC(F)(C2)C3).


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.23 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Fluorofunctionalization in Organic Synthesis

(Stavber, Zupan, & Poss, 1995) and (Stavber, Jereb, & Zupan, 2002) demonstrated the effective use of fluorine atom transfer reagents, highlighting the importance of fluorofunctionalization in organic molecules. Such methodologies are critical in the synthesis of complex molecules where fluorine plays a vital role in modifying physical, chemical, and biological properties.

Photochemistry and Charge Transfer

(Steinmetz, Yu, & Li, 1994) explored the photochemistry of compounds exhibiting charge transfer states, underlining the importance of such studies in understanding molecular interactions and energy transfer mechanisms in organic molecules.

Hydroxylation of Hydrocarbons

(Liu, Johnson, Newcomb, & Lippard, 1993) investigated the hydroxylation of hydrocarbons, which is a key process in various organic synthesis and metabolic pathways. The study of such reactions is crucial for the development of synthetic methods and understanding enzyme-catalyzed processes.

Proton Exchange Membranes

(Wang, Shin, Lee, Kang, Lee, & Guiver, 2012) researched the development of proton exchange membranes with potential applications in fuel cell technology. The study demonstrates the role of organic molecules in advancing materials science, particularly in energy-related applications.

Interaction with Alcohols

(Maity, Maity, & Patwari, 2011) explored the interaction of alcohols with fluorophenylacetylenes, which is significant for understanding molecular interactions and designing molecules with specific properties.

Diesel Engine Fuels

(Yilmaz & Atmanli, 2017) examined the use of alcohols in diesel engines, showcasing the potential of organic compounds in alternative fuel technologies.

Photochromic Units and Fluorophores

(De Meijere, Zhao, Belov, Bossi, Noltemeyer, & Hell, 2007) investigated compounds with photochromic units and fluorophores, highlighting their importance in the development of materials with light-responsive properties.

In Vivo Conjugation Pathways

(Zhuo, Cantone, Wang, Leet, Drexler, Yeung, Huang, Eastman, Parcella, Mosure, Soars, Kadow, & Johnson, 2016) studied unexpected in vivo conjugation pathways, emphasizing the significance of understanding metabolic processes in drug development.

Hydrostatic Properties in Diamond-Anvil Pressure Cells

(Piermarini, Block, & Barnett, 1973) focused on the hydrostatic properties of materials in high-pressure environments, an essential area in materials science research.

Catalysis and Functionalization

(Sun, Sun, & Rao, 2014) and (Moreno-Mañas, Pleixats, & Villarroya, 2001) explored catalysis and functionalization in organic synthesis, showing the impact of these processes on the synthesis of complex molecules.

properties

IUPAC Name

[4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-12-6-11(7-12,8-12)10-3-1-9(5-14)2-4-10/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGXWJUGRHEBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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